molecular formula C10H17N B12651106 3-Propylhept-2-ene-1-nitrile CAS No. 84681-83-4

3-Propylhept-2-ene-1-nitrile

Cat. No.: B12651106
CAS No.: 84681-83-4
M. Wt: 151.25 g/mol
InChI Key: VXIGNRZQXAHCMN-CSKARUKUSA-N
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Description

3-Propylhept-2-ene-1-nitrile is an organic compound with the molecular formula C10H17N It is characterized by a nitrile group (-CN) attached to a heptene chain with a propyl substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propylhept-2-ene-1-nitrile typically involves the reaction of a suitable heptene derivative with a nitrile source. One common method is the hydrocyanation of 3-propylhept-2-ene using hydrogen cyanide (HCN) in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. Catalysts such as palladium or nickel complexes are often employed to facilitate the hydrocyanation process. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Propylhept-2-ene-1-nitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-Propylhept-2-ene-1-nitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propylhept-2-ene-1-nitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Heptenenitrile: Similar structure but lacks the propyl substituent.

    3-Propylheptanenitrile: Saturated analog of 3-Propylhept-2-ene-1-nitrile.

    3-Propylhex-2-ene-1-nitrile: Similar structure with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a nitrile group and a propyl substituent on the heptene chain

Properties

CAS No.

84681-83-4

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

(E)-3-propylhept-2-enenitrile

InChI

InChI=1S/C10H17N/c1-3-5-7-10(6-4-2)8-9-11/h8H,3-7H2,1-2H3/b10-8+

InChI Key

VXIGNRZQXAHCMN-CSKARUKUSA-N

Isomeric SMILES

CCCC/C(=C/C#N)/CCC

Canonical SMILES

CCCCC(=CC#N)CCC

Origin of Product

United States

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